molecular formula C19H21NO3S B3011549 Ethyl 4-(3-(p-tolylthio)propanamido)benzoate CAS No. 663165-49-9

Ethyl 4-(3-(p-tolylthio)propanamido)benzoate

Cat. No.: B3011549
CAS No.: 663165-49-9
M. Wt: 343.44
InChI Key: VGYFMAGLCPMKGR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(p-tolylthio)propanamido)benzoate is an organic compound with the molecular formula C19H21NO3S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a p-tolylthio group, and a propanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(p-tolylthio)propanamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the p-tolylthio intermediate: This step involves the reaction of p-tolylthiol with an appropriate halide to form the p-tolylthio intermediate.

    Amidation: The p-tolylthio intermediate is then reacted with 4-aminobenzoic acid to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods often employ automated systems to control reaction conditions precisely, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(p-tolylthio)propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(3-(p-tolylthio)propanamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(p-tolylthio)propanamido)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the p-tolylthio group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[3-(4-methoxyphenyl)propanamido]benzoate: This compound has a similar structure but with a methoxy group instead of a p-tolylthio group.

    Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate: This compound contains an indole group instead of a p-tolylthio group.

Uniqueness

Ethyl 4-(3-(p-tolylthio)propanamido)benzoate is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

Ethyl 4-(3-(p-tolylthio)propanamido)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : this compound has the molecular formula C19H21NO3S.
  • Functional Groups : The compound features an ethyl ester, a p-tolylthio group, and a propanamido group, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of p-Tolylthio Intermediate : Reaction of p-tolylthiol with a suitable halide.
  • Amidation : The p-tolylthio intermediate reacts with 4-aminobenzoic acid.
  • Esterification : The final step involves esterification with ethanol under acidic conditions.

This multi-step process allows for the precise construction of the compound, which is crucial for its subsequent biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved, but there is evidence that it may interact with key enzymes or receptors involved in cancer metabolism .

The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets within cells. The p-tolylthio group is particularly important as it may enhance the compound's reactivity and binding affinity to biological macromolecules.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-[3-(4-methoxyphenyl)propanamido]benzoateMethoxy group instead of p-tolylthioModerate antibacterial activity
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoateIndole groupNotable anticancer properties

This compound stands out due to its unique p-tolylthio group, which enhances its biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Study : A study published in PubMed reported that this compound showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .
  • Anticancer Research : Another study explored the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(22)15-6-8-16(9-7-15)20-18(21)12-13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMAGLCPMKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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